1-(1,1-Difluoropropyl)-3,5-difluorobenzene
CAS No.: 1138445-46-1
Cat. No.: VC2648947
Molecular Formula: C9H8F4
Molecular Weight: 192.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138445-46-1 |
|---|---|
| Molecular Formula | C9H8F4 |
| Molecular Weight | 192.15 g/mol |
| IUPAC Name | 1-(1,1-difluoropropyl)-3,5-difluorobenzene |
| Standard InChI | InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |
| Standard InChI Key | GTTINMBFUKEDJS-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC(=CC(=C1)F)F)(F)F |
| Canonical SMILES | CCC(C1=CC(=CC(=C1)F)F)(F)F |
Introduction
1-(1,1-Difluoropropyl)-3,5-difluorobenzene is a chemical compound with the molecular formula C9H8F4 and a molecular weight of approximately 192.15 g/mol . This compound is part of a broader class of fluorinated organic compounds, which are known for their unique properties and applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.
Synthesis and Preparation
The synthesis of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene typically involves the reaction of appropriate fluorinated precursors. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. Common methods for synthesizing fluorinated compounds include fluorination reactions using fluorinating agents like HF or fluorine gas, although detailed synthesis protocols for this specific compound are not widely documented in the available literature.
Applications and Uses
Fluorinated compounds like 1-(1,1-Difluoropropyl)-3,5-difluorobenzene are often used in various applications due to their unique properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. Potential applications include:
-
Pharmaceuticals: Fluorinated compounds are used in drug design to improve bioavailability and pharmacokinetics.
-
Materials Science: They are used in the development of non-stick coatings, waterproof materials, and high-performance polymers.
-
Chemical Synthesis: As intermediates or reagents in organic synthesis.
Environmental and Safety Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume